An In-depth Technical Guide to Methyl 5-fluoro-2-hydroxybenzoate (CAS: 391-92-4)
An In-depth Technical Guide to Methyl 5-fluoro-2-hydroxybenzoate (CAS: 391-92-4)
Introduction: Unveiling a Versatile Fluorinated Building Block
Methyl 5-fluoro-2-hydroxybenzoate, registered under CAS number 391-92-4, is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and materials science.[1][2] As a derivative of salicylic acid, it integrates three key functional groups onto a benzene ring: a hydroxyl group, a methyl ester, and a fluorine atom. This unique combination imparts a desirable balance of reactivity, polarity, and metabolic stability, making it a valuable intermediate in the synthesis of complex molecular architectures.[1] The presence of the fluorine atom is particularly noteworthy; its high electronegativity can profoundly influence the compound's physicochemical properties, such as acidity (pKa) and lipophilicity, and can modulate the biological activity of derivative molecules.[1] This guide offers a comprehensive technical overview of Methyl 5-fluoro-2-hydroxybenzoate, delving into its properties, synthesis, applications, and handling protocols to support its effective use in research and development.
Physicochemical and Structural Properties
The fundamental properties of a chemical entity are paramount for its application in synthesis and formulation. Methyl 5-fluoro-2-hydroxybenzoate is typically a pale yellow or off-white low melting solid at room temperature.[2] Its structural and physical characteristics are summarized below.
Table 1: Core Properties of Methyl 5-fluoro-2-hydroxybenzoate
| Property | Value | Source(s) |
| CAS Number | 391-92-4 | [1][2][3][4][5] |
| Molecular Formula | C₈H₇FO₃ | [1][3][4][5] |
| Molecular Weight | 170.14 g/mol | [2][4][5][6] |
| Appearance | Off-white to faint yellow crystals or low melting solid | [1][2] |
| Melting Point | 30-34 °C | [2] |
| Boiling Point | 50 °C at 0.15 mm Hg | [2] |
| Density (Predicted) | 1.309 ± 0.06 g/cm³ | [2] |
| Flash Point | 105 °C | [2] |
| pKa (Predicted) | 9.77 ± 0.18 | [2] |
| IUPAC Name | methyl 5-fluoro-2-hydroxybenzoate | [6] |
| Synonyms | Methyl 5-fluorosalicylate, 4-Fluoro-2-(methoxycarbonyl)phenol | [1][6] |
| InChI | InChI=1S/C8H7FO3/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4,10H,1H3 | [1][5][6] |
| SMILES | COC(=O)C1=C(C=CC(=C1)F)O | [1][6] |
Spectroscopic Profile
Spectroscopic analysis is essential for the structural confirmation and quality assessment of chemical compounds. While a comprehensive set of publicly available spectra for this specific compound is limited, its profile can be reliably predicted based on its functional groups and data from analogous structures like methyl salicylate.
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Mass Spectrometry (MS): The parent molecular ion peak [M]⁺ would be observed at an m/z of 170.0379.[6] High-resolution mass spectrometry is crucial for confirming the elemental composition. Predicted adducts include [M+H]⁺ at 171.04520 and [M+Na]⁺ at 193.02714.[7] Key fragmentation would likely involve the loss of the methoxy group (•OCH₃, m/z 31) or the entire methoxycarbonyl group (•COOCH₃, m/z 59).
-
Infrared (IR) Spectroscopy: The IR spectrum provides a clear signature of the compound's functional groups. Key absorption bands would include a broad peak around 3100-3500 cm⁻¹ for the phenolic O-H stretch, a sharp, strong peak around 1680-1720 cm⁻¹ for the ester C=O carbonyl stretch, and absorptions in the 1200-1300 cm⁻¹ region for the C-O ester stretch.[8] The C-F bond stretch would appear in the 1000-1400 cm⁻¹ range, and aromatic C-H stretches would be visible just above 3000 cm⁻¹.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would show distinct signals corresponding to the different proton environments. The methyl ester protons (-OCH₃) would appear as a sharp singlet around 3.9 ppm. The phenolic proton (-OH) would be a broad singlet, with its chemical shift being solvent-dependent. The three aromatic protons would appear in the 6.8-7.8 ppm region, showing complex splitting patterns due to both proton-proton and proton-fluorine coupling.
-
¹³C NMR: The spectrum would display eight distinct carbon signals. The ester carbonyl carbon would be the most downfield, typically >165 ppm. The aromatic carbons would resonate between 110-160 ppm, with the carbon attached to the fluorine showing a large one-bond C-F coupling constant. The methyl carbon of the ester would be found upfield, around 52 ppm.
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Synthesis and Reactivity
Synthetic Pathway: Esterification
The most direct and common method for preparing Methyl 5-fluoro-2-hydroxybenzoate is through the Fischer esterification of its corresponding carboxylic acid, 5-fluorosalicylic acid, with methanol.[9] This acid-catalyzed reaction is a cornerstone of organic synthesis.
Reaction: 5-Fluorosalicylic Acid + Methanol ⇌ Methyl 5-fluoro-2-hydroxybenzoate + Water
The causality behind this choice is clear: both starting materials are commercially available and the reaction conditions are straightforward, typically requiring a strong acid catalyst like sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂) and heat to drive the equilibrium towards the product.[10]
Caption: Fischer esterification of 5-fluorosalicylic acid.
Reactivity Profile
The reactivity of Methyl 5-fluoro-2-hydroxybenzoate is governed by its three functional groups:
-
Phenolic Hydroxyl: The -OH group is acidic and can be deprotonated by a base to form a phenoxide, which is a potent nucleophile for O-alkylation or O-acylation reactions.
-
Methyl Ester: The ester is susceptible to nucleophilic acyl substitution. It can be hydrolyzed back to the carboxylic acid under acidic or basic conditions or converted to other esters (transesterification) or amides.
-
Fluorinated Aromatic Ring: The aromatic ring can undergo electrophilic aromatic substitution. The hydroxyl group is a strong activating ortho-, para-director, while the ester is a deactivating meta-director. The fluorine atom is deactivating but ortho-, para-directing. The interplay of these groups dictates the regioselectivity of further substitutions.
Applications in Research and Development
Methyl 5-fluoro-2-hydroxybenzoate serves primarily as a fluorinated organic building block for synthesizing high-value molecules. Its utility is particularly pronounced in the pharmaceutical and agrochemical sectors, where the introduction of fluorine can enhance efficacy, metabolic stability, and binding affinity.[1][11]
Key documented applications include:
-
Oncology Research: It has been utilized as a key intermediate in the synthesis of a class of macrocyclic Anaplastic Lymphoma Kinase (ALK) inhibitors for cancer therapy.
-
Immunology and Cancer Treatment: The compound is a precursor for the synthesis of bridged bicyclic heterocycles that act as Bruton's tyrosine kinase (BTK) inhibitors, which are being investigated for treating non-Hodgkin's lymphoma.
The strategic placement of the fluorine atom makes this molecule an attractive starting point for creating libraries of novel compounds for drug discovery screening.
Safety and Handling
Proper handling of any chemical reagent is critical for laboratory safety. Methyl 5-fluoro-2-hydroxybenzoate is classified as an irritant.
Table 2: GHS Hazard Information
| Category | Information |
| Pictogram(s) | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[6] H319: Causes serious eye irritation.[6] H335: May cause respiratory irritation.[6] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][6] P280: Wear protective gloves/protective clothing/eye protection/face protection.[6] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][6] |
Handling and Storage Protocol:
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.[12] Ensure that eyewash stations and safety showers are readily accessible.[13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[12]
-
Handling: Avoid contact with skin, eyes, and clothing.[12][13] Avoid ingestion and inhalation.[13] Minimize dust formation.
-
Storage: Store in a tightly sealed container in a cool, dry place at room temperature.[2][3] Keep away from strong oxidizing agents and strong bases.[13]
Experimental Protocols
The following protocols are provided as a self-validating system for the synthesis and quality control of Methyl 5-fluoro-2-hydroxybenzoate.
Protocol 1: Synthesis via Fischer Esterification
This protocol describes a standard laboratory-scale synthesis.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-fluorosalicylic acid (1.0 eq).
-
Solvent Addition: Add an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid) to serve as both reactant and solvent.
-
Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise with continuous stirring.
-
Reaction: Heat the mixture to reflux (approx. 65-70 °C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) (see Protocol 2).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction: Dilute the residue with ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Wash subsequently with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure Methyl 5-fluoro-2-hydroxybenzoate.
Caption: Workflow for synthesis and purification.
Protocol 2: Quality Control via Thin-Layer Chromatography (TLC)
This protocol ensures the validation of reaction completion and product purity.
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 20:80 v/v) is a good starting point. The polarity can be adjusted to achieve optimal separation (Rf values between 0.2 and 0.8).
-
Spotting: Dissolve small aliquots of the starting material (5-fluorosalicylic acid) and the reaction mixture in a suitable solvent (e.g., ethyl acetate). Spot them side-by-side on the TLC plate baseline.
-
Development: Place the plate in a developing chamber saturated with the mobile phase.
-
Visualization: After the solvent front nears the top, remove the plate and visualize the spots under UV light (254 nm). The starting acid and the product ester should have different Rf values (the ester, being less polar, will have a higher Rf).
-
Analysis: The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress. A single spot for the purified product suggests high purity.
Conclusion
Methyl 5-fluoro-2-hydroxybenzoate (CAS 391-92-4) is a strategically valuable chemical intermediate. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an accessible yet powerful tool for chemists. Its proven application in the development of targeted cancer therapies underscores its importance in modern drug discovery. By understanding its core characteristics and employing robust handling and synthetic protocols, researchers can effectively leverage this fluorinated building block to advance the synthesis of novel and impactful molecules.
References
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Alachem Co., Ltd. (n.d.). 391-92-4 | Methyl 5-fluoro-2-hydroxybenzoate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 5-fluoro-2-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]
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Durham Tech. (2014). SAFETY DATA SHEET. Retrieved from [Link]
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PubChemLite. (n.d.). Methyl 5-fluoro-2-hydroxybenzoate (C8H7FO3). Retrieved from [Link]
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National Center for Biotechnology Information. (2018). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]
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